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Compound of Interest

Compound Name: Elisartan

Cat. No.: B1671175 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Angiotensin II Receptor Blockers

(ARBs), a class of drugs pivotal in the management of cardiovascular diseases. This document

outlines the complete list of approved ARBs, their chemical structures, and detailed

pharmacokinetic and pharmacodynamic properties. Furthermore, it delves into the intricate

signaling pathways of the Angiotensin II Type 1 (AT1) receptor and provides detailed

experimental protocols for the characterization of these compounds.

A Complete List of Angiotensin II Receptor Blockers
The following table lists the eight currently approved Angiotensin II Receptor Blockers:
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Generic Name Brand Name(s)

Azilsartan Edarbi

Candesartan Atacand

Eprosartan Teveten

Irbesartan Avapro

Losartan Cozaar

Olmesartan Benicar

Telmisartan Micardis

Valsartan Diovan

Chemical Structures
The chemical structures of the approved ARBs are presented below. Many share common

structural motifs, such as a biphenyl-tetrazole group, which is crucial for their binding to the AT1

receptor.[1][2]

Azilsartan: 2-ethoxy-1-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl}-1H-

benzimidazole-7-carboxylic acid

Candesartan: (±)-1-Hydroxyethyl 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-

benzimidazole-7-carboxylate

Eprosartan: (E)-2-Butyl-1-(p-carboxybenzyl)-α-2-thenylimidazole-5-acrylic acid

Irbesartan: 2-butyl-3-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1,3-diazaspiro[4.4]non-

1-en-4-one[3]

Losartan: 2-Butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-

methanol[1]

Olmesartan: 4-(1-hydroxy-1-methylethyl)-2-propyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-

yl]methyl]-1H-imidazole-5-carboxylic acid
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Telmisartan: 4'-[(1,4'-dimethyl-2'-propyl[2,6'-bi-1H-benzimidazol]-1'-yl)methyl]-[1,1'-

biphenyl]-2-carboxylic acid

Valsartan: N-(1-oxopentyl)-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine[4]

Pharmacokinetic Properties
The pharmacokinetic profiles of ARBs exhibit notable differences, which can influence their

clinical application. Key parameters are summarized in the table below. Some ARBs, like

candesartan and olmesartan, are administered as prodrugs and are converted to their active

forms in the body.[5] Losartan also has an active metabolite, EXP3174, which is more potent

than the parent drug.[5]

Drug
Bioavailabil
ity (%)

Time to
Peak
(hours)

Half-life
(hours)

Protein
Binding (%)

Metabolism

Azilsartan ~60 2-3 ~11 >99
CYP2C9

(minor)

Candesartan
~15 (as

cilexetil)
3-4 9 >99

Hydrolysis to

active form

Eprosartan ~13 1-2 5-9 98 Minimal

Irbesartan 60-80 1.5-2 11-15 90-95

CYP2C9,

Glucuronidati

on

Losartan ~33 1

2 (Losartan),

6-9

(EXP3174)

>98

CYP2C9,

CYP3A4 to

EXP3174

Olmesartan
~26 (as

medoxomil)
1.4-2.8 13 >99

Hydrolysis to

active form

Telmisartan 42-58 0.5-1 24 >99.5
Glucuronidati

on

Valsartan ~25 2-4 6 95 Minimal
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Pharmacodynamic Properties
ARBs are highly selective for the AT1 receptor over the AT2 receptor. This selectivity is a key

feature of their mechanism of action, allowing for the blockade of the detrimental effects of

Angiotensin II mediated by the AT1 receptor, while potentially permitting the beneficial effects

mediated by the AT2 receptor. The binding affinities of various ARBs to the AT1 receptor are

presented below.

Drug
AT1 Receptor Affinity
(IC50/Ki, nM)

AT1 vs AT2 Selectivity
(Fold)

Azilsartan Potent, with slow dissociation High

Candesartan 0.26 - 2.86 >10,000

Eprosartan 1.4 - 9.2 High

Irbesartan 1.3 - 4.05 >8,500

Losartan 16.4 - 28.0 ~1,000

Olmesartan 6.7 - 7.7 >12,500

Telmisartan 3.0 - 3.7 >3,000

Valsartan 2.38 - 2.7 ~30,000

Note: Affinity values can vary depending on the experimental conditions and assay used.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the Angiotensin II Type 1 receptor signaling pathway and a

typical experimental workflow for characterizing ARBs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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